molecular formula C9H9F3OS B14029810 (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14029810
M. Wt: 222.23 g/mol
InChI Key: UJFOQNYJDGKBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl)thiol with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired sulfane compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethyl groups can participate in various chemical interactions, while the sulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane
  • (2-Methoxy-5-methyl-4-(trifluoromethyl)phenyl)(methyl)sulfane
  • (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol

Uniqueness

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3

InChI Key

UJFOQNYJDGKBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.